molecular formula C14H11BrClNO2 B3270639 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide CAS No. 5316-81-4

2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide

Cat. No.: B3270639
CAS No.: 5316-81-4
M. Wt: 340.6 g/mol
InChI Key: YZLUQDMQYWYRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-N-(4-chlorophenyl)acetamide is a chemical compound with the molecular formula C₁₄H₁₀BrClNO₂ It is characterized by the presence of a bromophenoxy group and a chlorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-bromophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with 4-chloroaniline to yield the final product, 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenoxy)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the bromo or chloro positions can result in the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Reduced analogs of the compound.

  • Substitution Products: New compounds with different substituents at the bromo or chloro positions.

Scientific Research Applications

2-(4-Bromophenoxy)-N-(4-chlorophenyl)acetamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-(4-Bromophenoxy)-N-(4-chlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.

Comparison with Similar Compounds

2-(4-Bromophenoxy)-N-(4-chlorophenyl)acetamide can be compared with other similar compounds, such as:

  • 2-(4-Chlorophenoxy)-N-(4-bromophenyl)acetamide: Similar structure with reversed positions of bromo and chloro groups.

  • 2-(4-Bromophenoxy)-N-(4-methylphenyl)acetamide: Similar structure with a methyl group instead of a chloro group.

  • 2-(4-Bromophenoxy)-N-(4-nitrophenyl)acetamide: Similar structure with a nitro group instead of a chloro group.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLUQDMQYWYRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307231
Record name 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5316-81-4
Record name 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.